
Epelsiban besylate
Übersicht
Beschreibung
Epelsiban Besylate is an orally bioavailable drug that acts as a selective and potent oxytocin receptor antagonist. It was initially developed by GlaxoSmithKline for the treatment of premature ejaculation in men and later investigated for enhancing embryo or blastocyst implantation in women undergoing in vitro fertilization. The compound has also been studied for its potential use in treating adenomyosis .
Vorbereitungsmethoden
Die Synthese von Epelsiban-Besylat umfasst mehrere Schritte, darunter die Bildung eines linearen Peptids durch die Vier-Komponenten-Ugi-Reaktion. Diese Reaktion beinhaltet carboxybenzylgeschütztes R-Indanylglycin, D-Alloisoleucinmethylester-Hydrochlorid, 2,6-Dimethylpyridin-3-carboxaldehyd und 2-Benzyloxyphenylisonitril. Das resultierende Peptid wird weiter modifiziert, um die gewünschte Struktur zu erreichen . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung des pharmakokinetischen Profils und der Bioverfügbarkeit der Verbindung, um sicherzustellen, dass sie ihre Potenz als Oxytocin-Rezeptor-Antagonist behält .
Analyse Chemischer Reaktionen
Epelsiban-Besylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Substitutionsreaktionen, insbesondere an den aromatischen Ringen, können zur Bildung verschiedener Derivate führen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Premature Ejaculation
Epelsiban was initially developed for the treatment of premature ejaculation in men. Clinical trials have demonstrated its efficacy in increasing intravaginal ejaculatory latency time (IELT). In a double-blind, placebo-controlled study involving 77 men, those treated with Epelsiban showed significant improvements compared to the placebo group .
Study | Population | Dosage | Outcome |
---|---|---|---|
Phase 2 Trial | 77 men aged 18-55 | 50 mg and 150 mg | Increased IELT compared to placebo |
Assisting Embryo Implantation in IVF
Another significant application of Epelsiban is its role in enhancing embryo or blastocyst implantation during in vitro fertilization (IVF). The drug's mechanism may help improve implantation rates by modulating uterine contractility through oxytocin receptor antagonism. Although promising, further studies are required to confirm these effects in clinical settings .
Treatment of Adenomyosis
Epelsiban has also been investigated for its potential use in treating adenomyosis, a condition characterized by the presence of endometrial tissue within the muscular wall of the uterus. While initial studies indicated potential benefits, development for this indication was halted due to strategic reasons rather than safety concerns .
Benign Prostatic Hyperplasia
Research indicates that Epelsiban may inhibit oxytocin-induced contractions in prostatic tissue, suggesting a possible therapeutic role in managing benign prostatic hyperplasia (BPH). This application is based on the observation that oxytocin levels are elevated in patients with BPH, leading to prostate enlargement .
Pharmacokinetics
The pharmacokinetic profile of Epelsiban shows favorable absorption characteristics. In clinical studies, it was found to be rapidly absorbed with a median time to peak plasma concentration (tmax) ranging from 0.5 to 1 hour post-dose. The elimination half-life was between 2.66 and 4.85 hours, indicating a manageable dosing schedule for potential clinical use .
Parameter | Value |
---|---|
tmax | 0.5 - 1 hour |
Half-life | 2.66 - 4.85 hours |
Bioavailability | ~55% |
Safety and Tolerability
Epelsiban has been generally well tolerated across various studies, with headache being the most commonly reported adverse effect. No significant safety concerns were identified at doses up to 900 mg daily, making it a candidate for further development in its targeted applications .
Wirkmechanismus
Epelsiban Besylate exerts its effects by selectively binding to and inhibiting oxytocin receptors. This inhibition prevents oxytocin from exerting its physiological effects, such as muscle contractions in the reproductive system. The compound’s high selectivity and potency make it effective in modulating oxytocin-mediated pathways without affecting other receptors .
Vergleich Mit ähnlichen Verbindungen
Epelsiban-Besylat ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Oxytocin-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:
Retosiban: Ein weiterer Oxytocin-Rezeptor-Antagonist mit vergleichbaren Bioverfügbarkeitsprofilen und pharmakokinetischen Eigenschaften.
Atosiban: Ein nicht-peptidischer Oxytocin-Rezeptor-Antagonist, der im klinischen Umfeld eingesetzt wird.
Biologische Aktivität
Epelsiban besylate, also referred to as GSK-557296, is a selective and potent oxytocin receptor antagonist that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, pharmacological properties, and clinical findings.
Molecular Characteristics:
- Molecular Formula: C30H38N4O4
- Molecular Weight: 518.6471 g/mol
- Charge: Neutral
- Stereochemistry: Four defined stereocenters
Epelsiban functions primarily as an antagonist of the oxytocin receptor (OTR), exhibiting high selectivity and potency. Its binding affinity to the human oxytocin receptor is characterized by a Ki value of 0.13 nM, which indicates its effectiveness in inhibiting oxytocin's physiological effects . The compound has demonstrated over 31,000-fold selectivity for the OTR compared to the human vasopressin receptors (V1a, V1b, V2) .
Pharmacokinetics
Epelsiban displays favorable pharmacokinetic properties:
- Bioavailability: Approximately 55% in rats and comparable levels in cynomolgus monkeys.
- Solubility: Good aqueous solubility (33 mg/ml as besylate salt).
- CYP450 Profile: Minimal inhibition of CYP450 enzymes, indicating low potential for drug-drug interactions .
1. Premature Ejaculation (PE)
Epelsiban has been investigated for its efficacy in treating premature ejaculation. A phase II clinical trial involving 77 men demonstrated that while epelsiban was well tolerated at doses of 50 mg and 150 mg, it did not yield statistically significant improvements in intravaginal ejaculatory latency time (IELT) compared to placebo .
Study Results:
Group | Baseline IELT (min) | On-treatment IELT (min) |
---|---|---|
Placebo | 0.52 | 0.62 |
Epelsiban 50 mg | 0.63 | 0.72 |
Epelsiban 150 mg | 0.59 | 0.69 |
2. Female Infertility and IVF
The compound has also been explored for enhancing embryo implantation during in vitro fertilization (IVF). In preclinical models, epelsiban showed the ability to reduce uterine contractions induced by oxytocin, which is crucial during embryo transfer procedures .
3. Benign Prostatic Hyperplasia (BPH)
Research indicates that epelsiban may have therapeutic potential in treating benign prostatic hyperplasia due to its ability to inhibit oxytocin-induced contractions in human prostatic tissue . This suggests a mechanism by which epelsiban could alleviate symptoms associated with prostate enlargement.
Clinical Trials Overview
A summary of notable clinical trials involving epelsiban:
Study Type | Population Size | Indication | Key Findings |
---|---|---|---|
Phase II | 77 men | Premature Ejaculation | No significant change in IELT compared to placebo |
Phase I | Various | Safety profile | Generally well tolerated at doses up to 900 mg |
Eigenschaften
CAS-Nummer |
1159097-48-9 |
---|---|
Molekularformel |
C36H44N4O7S |
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1 |
InChI-Schlüssel |
BEWUOCYETMDWGE-FKDQZALLSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
Isomerische SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK557296B; GSK-557296B; Epelsiban besylate. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.